D2 Dopamine Receptor Binding Affinity: Neflumozide (HRP 913) vs. Haloperidol and Clozapine
Neflumozide (HRP 913) displaces ³H-spiroperidol from rat striatal D2 receptors with an IC₅₀ of 6.0 nM, positioning its binding potency between haloperidol (Ki ∼1.8–4.0 nM) and clozapine (Ki ∼87–115 nM) [1][2][3]. While not as potent as benperidol (Ki ∼0.027 nM) or haloperidol at the D2 receptor, this intermediate affinity profile may predict reduced acute extrapyramidal side-effect liability relative to high-potency typical neuroleptics while maintaining sufficient D2 blockade for antipsychotic efficacy [4].
| Evidence Dimension | D2 dopamine receptor binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 6.0 nM (³H-spiroperidol displacement from rat striatal membranes) |
| Comparator Or Baseline | Haloperidol: Ki = 1.8–4.0 nM; Clozapine: Ki = 87–115 nM; Benperidol: Ki = 0.027 nM |
| Quantified Difference | Neflumozide is ∼1.5–3.3× weaker D2 binder than haloperidol and ∼14.5–19× stronger than clozapine; ∼222× weaker than benperidol |
| Conditions | In vitro radioligand displacement assay using ³H-spiroperidol and rat striatal membrane preparations |
Why This Matters
An intermediate D2 affinity may offer a distinct side-effect profile compared to high-potency D2 antagonists, which is a key consideration in antipsychotic selection for research models requiring reduced catalepsy.
- [1] Fielding S, et al. The preclinical antipsychotic evaluation of HRP 913, a novel benzisoxazole derivative. Drug Development Research. 1983;3(3):233-243. View Source
- [2] PMC Figure 6. Mean Ki values (nM) for haloperidol (1.8–4.0 nM) and clozapine (87–115 nM). View Source
- [3] Wikipedia. Benperidol (D2 Ki = 0.027 nM). View Source
- [4] Seeman P, et al. Dopamine receptor pharmacology. Trends Pharmacol Sci. 1997;18(5):185-189. View Source
